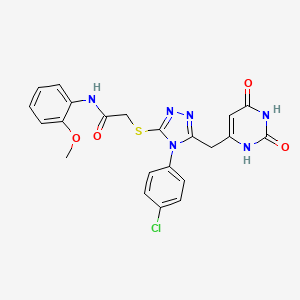

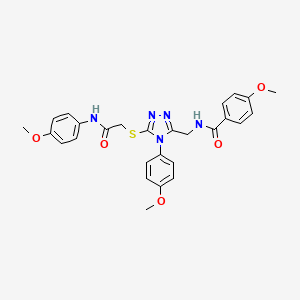

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader family of chemicals that include pyrimidine derivatives, known for their diverse biological activities and chemical properties. The synthesis and study of such compounds are crucial for developing new pharmaceuticals and understanding chemical reactivity and interactions.

Synthesis Analysis

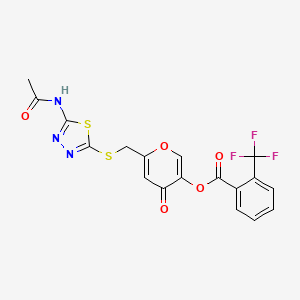

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic skeletons such as uracil, thiazole, or triazole derivatives. For example, compounds derived from 6-methyluracil undergo reactions with various halogenated components to form complex structures, including those with acetamide groups (Kataev et al., 2021).

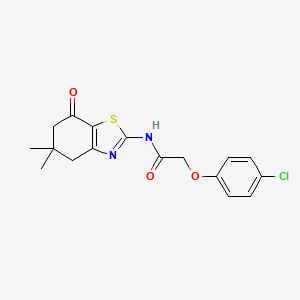

Molecular Structure Analysis

X-ray crystallography and spectroscopy (NMR, IR) are commonly employed to elucidate the molecular structures of such compounds. These techniques confirm the geometry, conformation, and substituent positions, providing insights into the compound's molecular framework (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactivity for related compounds includes reactions with amines, aldehydes, and halides, leading to a variety of functionalized derivatives. Such reactions are often dependent on the nature of substituents and the presence of catalytic or reactive sites within the molecule (Farouk et al., 2021).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research indicates that derivatives of the chemical structure are crucial intermediates in the synthesis of novel heterocyclic compounds. These derivatives exhibit a range of biological activities, including anti-inflammatory and analgesic properties, which are significant for the development of new therapeutic agents. For example, novel heterocyclic compounds derived from similar structures have been synthesized and shown to possess cyclooxygenase inhibition, along with notable analgesic and anti-inflammatory activities, highlighting their potential as leads for drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant and Antitumor Activities

Compounds structurally related to the queried chemical have been evaluated for their antioxidant and antitumor activities. For instance, studies have shown that synthesized nitrogen heterocycles exhibit significant antioxidant properties and potential antitumor activities against specific cancer cell lines. This suggests that modifications of the core structure could lead to the development of new anticancer agents with improved efficacy (El-Moneim, El‐Deen, & El-Fattah, 2011).

Enzyme Inhibition for Therapeutic Applications

Research into the applications of such chemical structures includes the exploration of enzyme inhibition for therapeutic purposes. For example, derivatives have been synthesized and tested for their ability to inhibit specific enzymes, such as lipase and α-glucosidase, which are targets for the treatment of conditions like obesity and diabetes, respectively. These studies have identified compounds with potent inhibitory activity, providing a foundation for further drug development (Bekircan, Ülker, & Menteşe, 2015).

Chemical Properties and Reactions

The chemical and physical properties of such compounds, including reactivity and stability, are areas of ongoing research. Investigations into the polymorphism, crystal packing energetics, and tautomeric properties of related dihydropyrimidinium derivatives offer insights into the material science aspects of pharmaceutical development. Understanding these properties is crucial for optimizing the formulation and stability of potential drug candidates (Panini, Venugopala, Odhav, & Chopra, 2014).

properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O4S/c1-33-17-5-3-2-4-16(17)25-20(31)12-34-22-28-27-18(10-14-11-19(30)26-21(32)24-14)29(22)15-8-6-13(23)7-9-15/h2-9,11H,10,12H2,1H3,(H,25,31)(H2,24,26,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCZMEGTOSAGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)

![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B2485641.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)